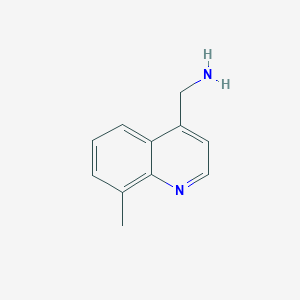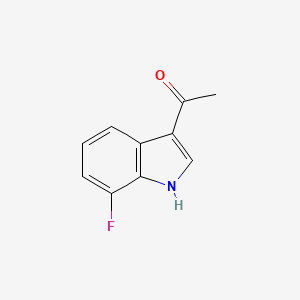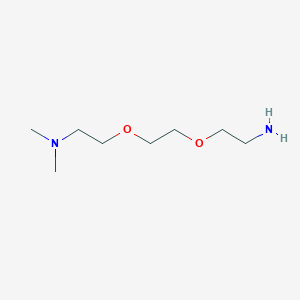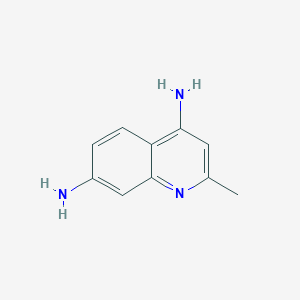
1-Methoxy-8-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-8-methylnaphthalene is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-8-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of 1-naphthol using dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in a dilute alkaline solution (e.g., sodium hydroxide or potassium hydroxide) at temperatures ranging from 60 to 85°C, followed by vacuum distillation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of dimethyl carbonate as a methylating agent is preferred due to its lower toxicity compared to traditional methylating agents like dimethyl sulfate .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-8-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
1-Methoxy-8-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-8-methylnaphthalene is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological effects may be mediated through interactions with cellular enzymes and receptors, leading to changes in cellular processes such as oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
1-Methoxynaphthalene: Similar in structure but lacks the methyl group at the 8-position.
2-Methoxynaphthalene: The methoxy group is positioned differently on the naphthalene ring.
8-Methylnaphthalene: Contains a methyl group but lacks the methoxy group.
Uniqueness: 1-Methoxy-8-methylnaphthalene is unique due to the specific positioning of both the methoxy and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
60023-09-8 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-methoxy-8-methylnaphthalene |
InChI |
InChI=1S/C12H12O/c1-9-5-3-6-10-7-4-8-11(13-2)12(9)10/h3-8H,1-2H3 |
Clé InChI |
VDAVBOKLCBKIHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)




![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)
![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![4H-Cyclopenta[b]quinoline](/img/structure/B11914971.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)

